L-(-)Ephedrine hemihydrate
Overview
Description
L-(-)Ephedrine hemihydrate is a naturally occurring alkaloid derived from the Ephedra plant. It has been used for centuries in traditional Chinese medicine for its stimulant and decongestant properties. The compound is known for its ability to act as an agonist at alpha- and beta-adrenergic receptors, which makes it effective in treating conditions such as hypotension and nasal congestion .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-(-)Ephedrine hemihydrate can be synthesized through several methods. One common approach involves the reduction of L-phenylacetylcarbinol using methylamine. This reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant, followed by purification processes. The plant material is first treated with solvents to extract the alkaloids, which are then separated and purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: L-(-)Ephedrine hemihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylic ketones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives such as N-methyl ephedrine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Methyl iodide in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Benzylic ketones.
Reduction: Secondary amines.
Substitution: N-methyl ephedrine.
Scientific Research Applications
L-(-)Ephedrine hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its effects on adrenergic receptors and neurotransmitter release.
Medicine: It is used in the treatment of hypotension, nasal congestion, and as a bronchodilator in asthma.
Industry: this compound is used in the production of various pharmaceuticals and as a precursor in the synthesis of other active compounds
Mechanism of Action
L-(-)Ephedrine hemihydrate exerts its effects by acting as an agonist at alpha- and beta-adrenergic receptors. It stimulates the release of norepinephrine from sympathetic neurons, leading to increased heart rate, vasoconstriction, and bronchodilation. The compound also inhibits the reuptake of norepinephrine, prolonging its action at the synaptic cleft .
Comparison with Similar Compounds
Pseudoephedrine: A diastereomer of ephedrine with similar decongestant properties but less central nervous system stimulation.
Methcathinone: A derivative of ephedrine with potent stimulant effects but higher abuse potential.
N-methyl ephedrine: A methylated derivative with similar pharmacological properties but different metabolic pathways
Uniqueness: L-(-)Ephedrine hemihydrate is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Its ability to act on both alpha- and beta-adrenergic receptors makes it versatile in treating various conditions, and its natural occurrence in the Ephedra plant provides a sustainable source for extraction .
Properties
IUPAC Name |
(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15NO.H2O/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;/h2*3-8,10-12H,1-2H3;1H2/t2*8-,10-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGSVRYVWHOWLX-LMDBBIMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)NC.C[C@H]([C@H](C1=CC=CC=C1)O)NC.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583537 | |
Record name | (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144429-10-7 | |
Record name | (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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